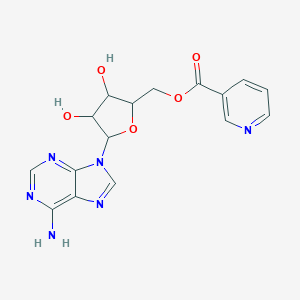![molecular formula C13H21NS2 B231579 2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonane](/img/structure/B231579.png)
2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonane, also known as DABCO-dithiane, is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties. This compound is widely used in scientific research for its ability to act as a powerful nucleophile and base.
Wirkmechanismus
2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonanene acts as a nucleophile by attacking electrophilic carbon centers. It can also act as a base by abstracting a proton from a molecule. The mechanism of action of 2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonanene is dependent on the reaction conditions and the nature of the substrate.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonanene. However, it has been reported to be relatively non-toxic and has low potential for environmental hazards.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonanene has several advantages for use in lab experiments. It is a highly reactive compound that can be used in a wide range of reactions. It is also relatively stable and easy to handle. However, its use is limited by its high cost and the need for specialized equipment and handling procedures.
Zukünftige Richtungen
There are several potential future directions for the use of 2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonanene in scientific research. One area of interest is the development of new synthetic methodologies using 2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonanene as a key reagent. Additionally, there is potential for the use of 2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonanene in the development of new drug molecules. Further research is needed to fully understand the potential applications of this compound.
Synthesemethoden
2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonanene can be synthesized by reacting DABCO (1,4-diazabicyclo[2.2.2]octane) with 1,3-dithiane-2-carboxaldehyde in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction proceeds through the formation of a cyclic intermediate, which is then opened by the DABCO nucleophile to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonanene has found extensive use in scientific research as a versatile reagent for organic synthesis. It can be used as a nucleophile in a variety of reactions, including Michael additions, aldol reactions, and Mannich reactions. Additionally, it can act as a base in deprotonation reactions, such as the Knoevenagel condensation. Its unique properties make it a valuable tool for the synthesis of complex organic molecules.
Eigenschaften
Molekularformel |
C13H21NS2 |
|---|---|
Molekulargewicht |
255.4 g/mol |
IUPAC-Name |
5-(1,3-dithian-2-ylidene)-9-methyl-9-azabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C13H21NS2/c1-14-10-4-2-5-11(12(14)7-6-10)13-15-8-3-9-16-13/h10,12H,2-9H2,1H3 |
InChI-Schlüssel |
XNUJQBDATCYUNM-UHFFFAOYSA-N |
SMILES |
CN1C2CCCC(=C3SCCCS3)C1CC2 |
Kanonische SMILES |
CN1C2CCCC(=C3SCCCS3)C1CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



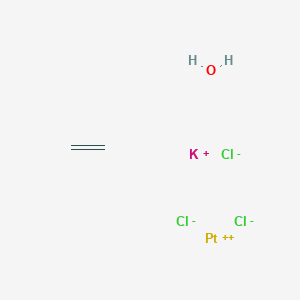
![N-[2-(benzylamino)-2-oxoethyl]benzamide](/img/structure/B231503.png)
![Methyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B231504.png)

![2-[2-(3,4-Dimethylphenoxy)ethylidene]hydrazinecarboximidamide](/img/structure/B231510.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B231514.png)

![1,3-Benzodioxol-5-yl[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B231520.png)
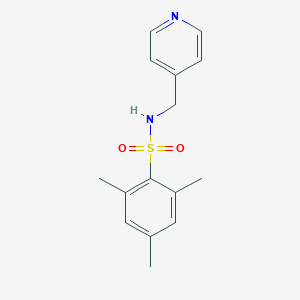
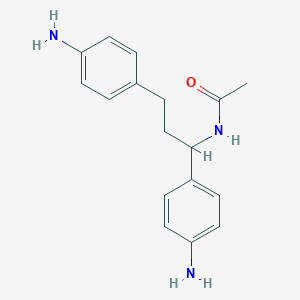

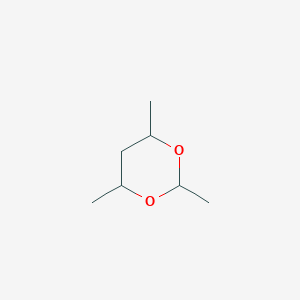
![3-(7-azabicyclo[4.1.0]hept-7-yl)-2-methyl-4(3H)-quinazolinone](/img/structure/B231543.png)
